

Solubility Profile of H-Gly-OBzl.TosOH: A Technical Guide

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Compound of Interest

Compound Name: *H-Gly-OBzl.TosOH*

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This in-depth technical guide provides a comprehensive overview of the solubility of Glycine benzyl ester p-toluenesulfonate salt (**H-Gly-OBzl.TosOH**), a crucial parameter for its application in research and pharmaceutical development. This document collates available solubility data, presents a general experimental protocol for solubility determination, and offers a logical workflow for assessing the solubility of this and similar compounds.

Core Solubility Data

The solubility of **H-Gly-OBzl.TosOH** has been characterized in a range of common laboratory solvents. While extensive quantitative data is limited, a combination of qualitative and quantitative information provides a strong foundation for its use in various experimental settings.

Quantitative Solubility Data

The most consistently reported quantitative solubility value for **H-Gly-OBzl.TosOH** is in methanol. Multiple sources confirm its solubility to be 0.1 g/mL in this solvent.^[1]

Solvent	Solubility	Temperature	Method
Methanol	0.1 g/mL	Not Specified	Not Specified

Qualitative Solubility Data

H-Gly-OBzl.TosOH is reported to be soluble in a variety of organic solvents. This qualitative data is valuable for selecting appropriate solvent systems for reactions, purifications, and formulations. The compound is described as soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.^[2] Additionally, its solubility in water is characterized as "almost transparency," suggesting some degree of aqueous solubility.

Experimental Protocol: Determination of Solubility

While a specific, detailed experimental protocol for the determination of **H-Gly-OBzl.TosOH** solubility is not readily available in the public domain, a general methodology based on the principles of equilibrium solubility determination can be employed. The following protocol outlines a standard procedure for determining the solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of **H-Gly-OBzl.TosOH** in a specific solvent at a controlled temperature.

Materials:

- **H-Gly-OBzl.TosOH**
- Selected solvent(s) of interest
- Vials with screw caps or other sealable containers
- Constant temperature incubator or water bath
- Analytical balance
- Vortex mixer and/or magnetic stirrer with stir bars
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

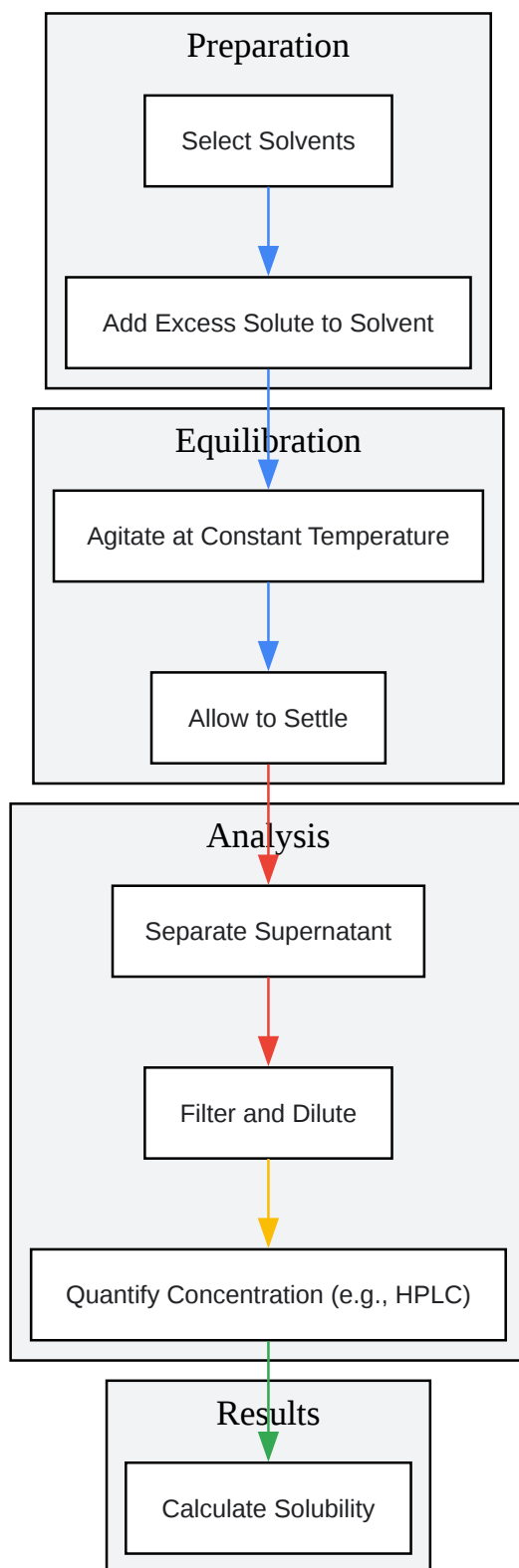
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **H-Gly-OBzl.TosOH** to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
 - Add a known volume of the desired solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to facilitate the dissolution process and ensure equilibrium is reached. The time required for equilibration should be determined empirically.
- Sample Separation:
 - After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to allow the excess solid to settle.
 - To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Filter the aliquot through a syringe filter to remove any remaining solid particles.

- Dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of **H-Gly-OBzl.TosOH**.
 - A calibration curve prepared with known concentrations of **H-Gly-OBzl.TosOH** should be used for accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of **H-Gly-OBzl.TosOH** in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as g/mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like **H-Gly-OBzl.TosOH**.



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Solubility Determination Workflow

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